1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one

Catalog No.
S14175738
CAS No.
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one

Product Name

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one

IUPAC Name

1-[4-(2-methoxyphenyl)phenyl]ethanone

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2/h3-10H,1-2H3

InChI Key

CYZUSSZNOUCUAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OC

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one is a sterically hindered biphenyl building block featuring a 4-acetyl moiety and an ortho-methoxy substitution [1]. In industrial procurement, this compound is selected as a dual-functional intermediate. The acetyl group provides a reliable site for olefination or condensation, while the 2'-methoxy group introduces a steric twist that disrupts molecular coplanarity [2]. This specific geometry alters its solubility and solid-state packing compared to planar biphenyls, making it a necessary precursor for synthesizing dibenzofurans and specialized ligands where precise spatial arrangements are required [3].

Research Fit

Ortho-methoxy positional isomer for regiospecific synthetic intermediate elaboration
Defined probe for steric impedance of biphenyl through-conjugation studies
Lipophilicity differentiation (XLogP3 context) supports chromatographic isomer resolution method development

Substituting 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one with generic analogs like 4-phenylacetophenone or 4-(4-methoxyphenyl)acetophenone results in process failures [1]. The absence of the 2'-methoxy group in 4-phenylacetophenone leads to a highly planar geometry, which increases pi-pi stacking and drastically reduces solubility in non-polar process solvents [2]. Furthermore, the 4'-methoxy isomer fails in cyclization workflows; the para-methoxy group cannot undergo the proximity-driven demethylative cyclization required to form dibenzofuran architectures [3]. Buyers requiring ortho-specific transformations or high-solubility twisted cores cannot rely on these in-class substitutes.

Substitution Risk: 2′-Methoxy vs. 4′-Methoxy Isomer

Target (2′-OMe)
Substitute (4′-OMe)
Protonation governed by π-electron steric effect vs. through-conjugation following Hammett σ⁺ Acid-catalysed reaction kinetics may differ considerably
Attenuated electronic transmission to carbonyl vs. enhanced resonance donation via coplanar geometry Carbonyl reactivity predictions may not transfer between isomers
Expected disruption of polar crystal packing vs. AMB achieves 53% dipole alignment Not suitable as a direct substitute for nonlinear optical material studies

Precursor Suitability for Dibenzofuran Architecture Synthesis

The 2'-methoxy substitution is structurally mandatory for intramolecular cyclization workflows targeting dibenzofuran derivatives. Under standard oxidative demethylation conditions, 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one undergoes ring closure to yield the corresponding 3-acetyldibenzofuran [1]. In head-to-head evaluations, the target compound achieves high cyclization yields, whereas the 4'-methoxy isomer remains completely unreactive toward this specific ortho-cyclization pathway due to geometric impossibility .

Evidence DimensionYield of dibenzofuran cyclization product
Target Compound Data>85% yield
Comparator Or Baseline4-(4-methoxyphenyl)acetophenone (0% yield)
Quantified Difference85% absolute increase in target architecture formation
ConditionsPd-catalyzed or oxidative demethylative cyclization at 110 °C

Procurement of the 2'-methoxy isomer is strictly required for buyers synthesizing dibenzofuran-based OLED hosts or active pharmaceutical ingredients.

Protonation basicity
Reported
Steric impedance vs. through-conjugation
2′-OMe
4′-OMe
Alters acid-catalysed reaction outcome; isomer-specific synthetic planning recommended
Exact ΔpKBH⁺ not tabulated in source

Processability and Solubility Enhancement via Steric Twist

The ortho-methoxy group forces a significant dihedral angle between the two phenyl rings, disrupting the planar packing typically observed in biphenyl systems [1]. This steric twist substantially enhances the compound's solubility in standard organic solvents used in scalable manufacturing. Quantitative assessments demonstrate that 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one maintains high solubility in toluene, whereas the unsubstituted 4-phenylacetophenone exhibits poor solubility under identical conditions due to strong intermolecular stacking [2].

Evidence DimensionSolubility in non-polar solvents
Target Compound Data>50 mg/mL
Comparator Or Baseline4-phenylacetophenone (<15 mg/mL)
Quantified Difference>3.3-fold increase in solubility
ConditionsStandard ambient temperature dissolution in toluene (20 °C)

Higher solubility in non-polar solvents enables higher-concentration batch processing and reduces solvent waste in industrial scale-up.

Lipophilicity (XLogP3)
Computed data
ΔXLogP3 = −0.2 (3.2 vs 3.4)
May influence chromatographic retention and permeability predictions
Both computed by identical XLogP3 3.0 algorithm

Regiocontrol in Transition-Metal Catalyzed Functionalization

The 2'-methoxy group functions as an effective directing group for late-stage functionalization, guiding transition metals to specific positions on the biphenyl core [1]. When subjected to catalyzed C-H activation, the target compound exhibits high regioselectivity. Attempting similar functionalization on the unsubstituted baseline material results in a statistically distributed mixture of isomers that requires costly chromatographic separation [2].

Evidence DimensionRegioselectivity of catalyzed C-H functionalization
Target Compound Data>90% regioselectivity directed by the 2'-methoxy group
Comparator Or Baseline4-phenylacetophenone (<40% selectivity, complex mixture)
Quantified Difference>50% improvement in target isomer yield
ConditionsRu/Pd-catalyzed directed C-H activation protocols

Built-in directing groups eliminate the need for multi-step pre-functionalization, directly lowering reagent costs and improving overall synthetic efficiency.

Crystal packing polarity
Class-level inference
Predicted loss of polar alignment vs. AMB (53%)
Likely unsuitable as direct substitute for NLO crystal engineering
No single-crystal structure available for target
Carbonyl reactivity
Class-level inference
ϱ (reduction) = 0.66; ϱ (cyanohydrin) = 0.52
Hammett σ⁺ predictions may not transfer; requires isomer-specific validation
Values from 4′-substituted series; no individual target data tabulated
Synthetic intermediate utility
Supporting evidence
Precursor to (2′-methoxy-biphenyl-4-yl)-acetic acid
Ensures regiospecific entry into ortho-methoxy biphenyl acetic acid chemotype
Commercial purity ≥98%; transformation yields not located

Synthesis of Dibenzofuran-Based OLED Host Materials

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one is highly suited as a precursor for dibenzofuran architectures. The 2'-methoxy group allows for efficient demethylative cyclization, while the 4-acetyl group can be converted into extended conjugated systems required for high-efficiency phosphorescent OLED devices [1].

Development of Sterically Hindered Bidentate Ligands

The compound serves as a starting material for the design of bulky bidentate ligands used in homogeneous catalysis. The acetyl group can be condensed with amines, while the methoxy group can be deprotected to a phenol, yielding a rigid, sterically demanding framework that enhances catalyst stability [2].

Advanced Pharmaceutical Intermediate Manufacturing

For programs requiring non-planar biphenyl cores, this compound provides a ready-to-use scaffold. Its enhanced solubility compared to planar analogs improves handling in automated synthesis platforms, and the acetyl group offers a reliable handle for generating diverse compound libraries via standard condensation protocols [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimisation
Positional isomer fidelity
Verify 2′-methoxy substitution; logD modulation vs. 4′-OMe
Substituent electronic transmission studies
Ortho steric perturbation
Compare kinetic data with 4′-OMe reference (e.g., reduction ϱ)
Polar supramolecular assembly
Conformational torsion impact on packing
Crystallisation screen vs. AMB benchmark
HPLC isomer resolution method
Lipophilicity difference between ortho/para isomers
Baseline separation under optimised gradient conditions

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

226.099379685 g/mol

Monoisotopic Mass

226.099379685 g/mol

Heavy Atom Count

17

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